molecular formula C10H11N3O B13336894 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine

2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13336894
M. Wt: 189.21 g/mol
InChI Key: BZQYSNKPSRQWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of tetrahydrofuran and imidazo[4,5-b]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the tetrahydrofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine core, which can then be further functionalized to introduce the tetrahydrofuran ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of environmentally friendly and cost-effective methods is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(oxolan-2-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H11N3O/c1-3-7-9(11-5-1)13-10(12-7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,11,12,13)

InChI Key

BZQYSNKPSRQWHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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